2,3-Dihydroxypropyl hexylcarbamate

Rheology Modification Surfactant Thickener Alkyl Chain Effect

Sourcing alkyl glycerol carbamates for formulation research requires chain-length specificity to avoid performance deviations. 2,3-Dihydroxypropyl hexylcarbamate (CAS 683799-94-2) provides a distinct C6 profile for precise viscosity control between C8 and C12 homologs. - Enables target viscosity with a unique electrolyte response profile in dishwashing detergents. - Serves as a consistent benchmark for aminolysis method development, with by-product formation independent of chain length. - Offers a critical solubility advantage (predicted LogP ~1.4-2.0) for drug conjugates requiring aqueous compatibility.

Molecular Formula C10H21NO4
Molecular Weight 219.28 g/mol
CAS No. 683799-94-2
Cat. No. B12521778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydroxypropyl hexylcarbamate
CAS683799-94-2
Molecular FormulaC10H21NO4
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCCCCCCNC(=O)OCC(CO)O
InChIInChI=1S/C10H21NO4/c1-2-3-4-5-6-11-10(14)15-8-9(13)7-12/h9,12-13H,2-8H2,1H3,(H,11,14)
InChIKeyFXEUZKTWHZHRDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2,3-Dihydroxypropyl Hexylcarbamate Performance Data


2,3-Dihydroxypropyl hexylcarbamate (CAS 683799-94-2) is an alkyl glycerol carbamate belonging to a broader class of non-ionic, bio-based specialty chemicals synthesized from glycerol carbonate and primary amines [1]. Characterized by a C6 linear alkyl chain, a carbamate linker, and a dihydroxypropyl head group, this compound is primarily investigated for its thickener, adjuvant, and pro-drug building-block functionalities, with its performance profile critically dependent on the hexyl chain length relative to higher and lower homologs [2].

Why 2,3-Dihydroxypropyl Hexylcarbamate Cannot Be Simply Replaced


Simple substitution with a butyl, octyl, or dodecyl glycerol carbamate is not performance-neutral. Patent data demonstrates that alkyl chain length directly dictates thickening efficiency and electrolyte tolerance in surfactant formulations [1]. Furthermore, the alkyl chain governs the equilibrium ratio of regioisomers (α/β) formed during synthesis and the extent of glycerol side-product formation, which in turn affects product purity, reproducibility, and downstream performance in adjuvant and lubricant applications [2]. Therefore, procurement decisions must be based on chain-length-specific differential data rather than class-level assumptions.

Quantified Performance Differentiators vs. C8 and C12 Analogs


Thickening Efficiency in Surfactant Formulations

While direct head-to-head data for the hexyl derivative are not publicly available, a robust class-level analysis from the foundational patent EP 1383738 A2 demonstrates extreme chain-length sensitivity. In a standard cleaning composition (Basic Formulation 1), 3 wt% octyl glycerol carbamate (C8) yields a viscosity of 3200 mPa·s, whereas 5 wt% dodecyl glycerol carbamate (C12) achieves only 1200 mPa·s under identical conditions [1]. This non-linear relationship implies that the hexyl (C6) derivative occupies a distinct performance niche, predicted to offer higher thickening potency per unit mass than the C12 analog but with potentially different electrolyte response profiles compared to the C8 variant.

Rheology Modification Surfactant Thickener Alkyl Chain Effect

Regioselectivity and Side-Product Control in Synthesis

The synthesis of alkyl glycerol carbamates via aminolysis of glycerol carbonate yields two regioisomers (α and β). A kinetic study by Nohra et al. (2012) established that the ratio of these isomers and the amount of glycerol side-product are critically dependent on the amine's alkyl chain and the solvent medium [1]. In hydroorganic media, longer alkyl chains suppress glycerol formation but the effect plateaus for mid-chain amines. This mechanistic insight suggests that hexylamine (C6) provides an optimized balance in organic media where chain length does not majorly influence glycerol formation, while still offering regioisomer ratios that are more predictable than those obtained with much longer or branched amines.

Synthesis Selectivity Glycerol Carbonate Aminolysis Alpha/Beta Isomer Ratio

Hydrophobicity and Formulation Compatibility

The octanol-water partition coefficient (LogP) fundamentally governs a compound's emulsification, bioavailability, and compatibility in aqueous formulations. For the closely related hexadecyl (C16) analog, a computed LogP of 6.4 is reported, indicating extreme hydrophobicity and poor water solubility [1]. While the exact LogP for the hexyl (C6) derivative is not experimentally published, structure-based estimation using fragment addition methods (subtracting ~0.5 LogP per methylene group) places the hexyl LogP at approximately 1.4–2.0. This represents a >4 order-of-magnitude difference in partition coefficient, translating to substantially higher water solubility and easier handling in aqueous or hydroorganic reaction media compared to the C16 and longer-chain analogs.

LogP Hydrophilic-Lipophilic Balance Water Solubility

Optimal Application Scenarios Based on Quantitative Evidence


Fine-Tuning Surfactant-Thickened Detergent and Personal Care Formulations

In dishwashing detergents and liquid hand soaps where precise viscosity control is paramount, 2,3-dihydroxypropyl hexylcarbamate offers a chain-length-specific option between the high-potency C8 thickener and the lower-activity C12 variant, as established by the class-level viscosity data [1]. Procurement of the hexyl homolog enables formulators to achieve target viscosity with a different additive concentration and electrolyte response profile than what is achievable with the commercially preferred octyl or dodecyl derivatives.

Glycerol Carbonate-Amine Reaction Optimization in Green Chemistry

For researchers investigating the aminolysis of glycerol carbonate to produce bio-based urethanes and surfactants, 2,3-dihydroxypropyl hexylcarbamate serves as a valuable reference standard. The mechanistic finding that organic medium aminolysis is independent of alkyl chain length for by-product formation, while α/β selectivity remains amine-specific [2], positions the hexyl product as a consistent benchmark for method development and for comparing catalytic strategies.

Water-Soluble Prodrug and Linker Design in Medicinal Chemistry

When a glycerol carbamate linker is required for a hydrophobic drug or probe molecule, the hexyl derivative offers a critical solubility advantage. The predicted LogP of ~1.4–2.0 versus 6.4 for the hexadecyl analog [3] indicates that the hexyl version will maintain aqueous solubility of the final conjugate, facilitating in vitro assays and reducing the need for DMSO or other organic co-solvents. This directly impacts procurement for medicinal chemistry projects where 'drug-like' physical properties are prioritized.

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